molecular formula C15H12FNO5 B455820 3-[(5-Fluoro-2-nitrophenoxy)methyl]-4-methoxybenzaldehyde CAS No. 438218-86-1

3-[(5-Fluoro-2-nitrophenoxy)methyl]-4-methoxybenzaldehyde

Cat. No.: B455820
CAS No.: 438218-86-1
M. Wt: 305.26g/mol
InChI Key: QTKHWQMVCWMOBX-UHFFFAOYSA-N
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Description

3-[(5-Fluoro-2-nitrophenoxy)methyl]-4-methoxybenzaldehyde is an organic compound with the molecular formula C15H12FNO5. It is characterized by the presence of a fluoro-substituted nitrophenoxy group and a methoxybenzaldehyde moiety.

Scientific Research Applications

3-[(5-Fluoro-2-nitrophenoxy)methyl]-4-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(5-Fluoro-2-nitrophenoxy)methyl]-4-methoxybenzaldehyde typically involves a multi-step process. One common method includes the reaction of 5-fluoro-2-nitrophenol with a suitable benzylating agent to form the intermediate 5-fluoro-2-nitrophenoxybenzyl compound. This intermediate is then subjected to formylation to introduce the aldehyde group, resulting in the final product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Sodium methoxide (NaOCH3) or other strong nucleophiles under basic conditions.

Major Products:

    Oxidation: 3-[(5-Fluoro-2-nitrophenoxy)methyl]-4-methoxybenzoic acid.

    Reduction: 3-[(5-Fluoro-2-aminophenoxy)methyl]-4-methoxybenzaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-[(5-Fluoro-2-nitrophenoxy)methyl]-4-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects .

Comparison with Similar Compounds

  • 3-[(5-Chloro-2-nitrophenoxy)methyl]-4-methoxybenzaldehyde
  • 3-[(5-Bromo-2-nitrophenoxy)methyl]-4-methoxybenzaldehyde
  • 3-[(5-Methyl-2-nitrophenoxy)methyl]-4-methoxybenzaldehyde

Comparison:

    Uniqueness: The presence of the fluoro group in 3-[(5-Fluoro-2-nitrophenoxy)methyl]-4-methoxybenzaldehyde imparts unique electronic properties, making it more reactive in certain substitution reactions compared to its chloro, bromo, and methyl analogs.

    Reactivity: The fluoro derivative may exhibit different reactivity patterns in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluoro group.

This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-[(5-fluoro-2-nitrophenoxy)methyl]-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO5/c1-21-14-5-2-10(8-18)6-11(14)9-22-15-7-12(16)3-4-13(15)17(19)20/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTKHWQMVCWMOBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)COC2=C(C=CC(=C2)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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